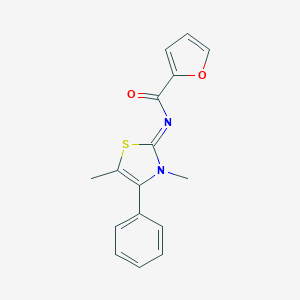![molecular formula C19H19ClN4O2S B305306 N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305306.png)
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a triazole-based compound that has been synthesized through a multistep process involving the reaction of various chemicals.
作用機序
The mechanism of action of CMPT is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins. In fungal cells, CMPT has been found to inhibit the activity of ergosterol biosynthesis enzymes, leading to the disruption of membrane integrity and cell death. In bacterial cells, CMPT has been found to inhibit the activity of DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death. In cancer cells, CMPT has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
CMPT has been found to have various biochemical and physiological effects. In vitro studies have shown that CMPT can inhibit the growth of various fungal and bacterial strains. It has also been found to induce apoptosis in cancer cells. In animal studies, CMPT has been found to exhibit antitumor properties and can inhibit the growth of tumors. CMPT has also been found to exhibit herbicidal properties and can selectively inhibit the growth of certain weeds.
実験室実験の利点と制限
One of the advantages of using CMPT in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. It can also be used as a selective herbicide, making it a useful tool in agriculture research. However, one of the limitations of using CMPT is its potential toxicity to humans and animals. Further studies are needed to determine the safe dosage and usage of CMPT.
将来の方向性
There are several future directions for CMPT research. One area of research is the development of CMPT-based drugs for the treatment of fungal and bacterial infections. Another area of research is the development of CMPT-based herbicides for selective weed control. Further studies are also needed to determine the potential toxicity and side effects of CMPT and to establish safe usage guidelines. In addition, the synthesis of CMPT derivatives with improved activity and selectivity is an area of future research.
合成法
The synthesis of CMPT involves a multistep process that includes the reaction of various chemicals. The first step involves the reaction of 4-chloro-2-methylphenylamine with chloroacetyl chloride to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium hydrosulfide to form N-(4-chloro-2-methylphenyl)-2-thioacetamide. The final step involves the reaction of N-(4-chloro-2-methylphenyl)-2-thioacetamide with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol to form CMPT.
科学的研究の応用
CMPT has potential applications in various fields such as medicine, agriculture, and material science. In medicine, CMPT has been found to exhibit antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. CMPT has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In agriculture, CMPT has been found to exhibit herbicidal properties and can be used as a selective herbicide. In material science, CMPT can be used as a ligand in the synthesis of metal complexes.
特性
製品名 |
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C19H19ClN4O2S |
分子量 |
402.9 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13-10-14(20)8-9-16(13)21-18(25)12-27-19-23-22-17(24(19)2)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
InChIキー |
JSTCWZVJBDYZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)




